3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid

Medicinal chemistry Scaffold design Regioisomer differentiation

3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid (CAS 2044722-80-5, molecular formula C₁₀H₁₅NO₃, molecular weight 197.23 g/mol) is a 3,3-disubstituted pyrrolidine-2-one derivative belonging to the γ-lactam carboxylic acid class. The compound features a quaternary C-3 center bearing both a cyclopentyl ring and a free carboxylic acid group, with a 2-oxo (lactam carbonyl) functionality on the pyrrolidine ring.

Molecular Formula C10H15NO3
Molecular Weight 197.234
CAS No. 2044722-80-5
Cat. No. B2868633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid
CAS2044722-80-5
Molecular FormulaC10H15NO3
Molecular Weight197.234
Structural Identifiers
SMILESC1CCC(C1)C2(CCNC2=O)C(=O)O
InChIInChI=1S/C10H15NO3/c12-8-10(9(13)14,5-6-11-8)7-3-1-2-4-7/h7H,1-6H2,(H,11,12)(H,13,14)
InChIKeyWTXLBDVMTVDMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid (CAS 2044722-80-5): Chemical Identity and Scaffold Classification for Procurement Specification


3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid (CAS 2044722-80-5, molecular formula C₁₀H₁₅NO₃, molecular weight 197.23 g/mol) is a 3,3-disubstituted pyrrolidine-2-one derivative belonging to the γ-lactam carboxylic acid class . The compound features a quaternary C-3 center bearing both a cyclopentyl ring and a free carboxylic acid group, with a 2-oxo (lactam carbonyl) functionality on the pyrrolidine ring . It is catalogued as a versatile small-molecule scaffold for medicinal chemistry and is commercially available at ≥95% purity from multiple suppliers . The compound has been annotated in the ChEMBL database (CHEMBL4803817) with associated bioactivity data including CCR5 receptor antagonism, platelet 12-lipoxygenase inhibition, and cytotoxicity profiling against osteosarcoma cell lines [1].

Why 3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid Cannot Be Casually Substituted: Key Structural Differentiation from In-Class Analogs


Within the 2-oxopyrrolidine-3-carboxylic acid family, the substitution position and identity of the C-3 substituent fundamentally alter molecular topology, hydrogen-bonding capacity, and biological target engagement. 3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid is uniquely characterized by a quaternary sp³ carbon at C-3 simultaneously bearing a cyclopentyl ring and a carboxylic acid, while the 2-oxo group remains unsubstituted . This contrasts with regioisomeric analogs such as 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS 696647-78-6), where the cyclopentyl group resides at N-1 and the oxo group shifts to C-5, fundamentally altering the pharmacophoric presentation . The 3,3-disubstitution pattern creates a conformationally constrained scaffold with restricted rotational freedom around the C-3–cyclopentyl bond, a feature absent in the parent 2-oxopyrrolidine-3-carboxylic acid scaffold lacking the cyclopentyl substituent. These structural distinctions can produce divergent target binding profiles, as evidenced by ChEMBL annotations showing this compound's activity across CCR5, 12-lipoxygenase, and A2 adenosine receptor targets [1].

Quantitative Differentiation Evidence for 3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid (CAS 2044722-80-5): Comparator-Based Procurement Data


3,3-Disubstitution Pattern: Regioisomeric Differentiation from 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid differs from its closest commercially available regioisomer, 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS 696647-78-6), in the position of both the cyclopentyl group and the oxo functionality. In the target compound, the cyclopentyl group is located at C-3 (quaternary carbon) and the oxo group at C-2, whereas in the comparator the cyclopentyl is at N-1 and the oxo group at C-5 . Both share identical molecular formula (C₁₀H₁₅NO₃) and exact mass (197.10500 Da), making them isomeric and indistinguishable by mass spectrometry alone, thus requiring rigorous analytical certification for procurement . The 3,3-disubstitution creates a quaternary stereocenter (prochiral if the two non-cyclopentyl substituents are inequivalent), while the N-1 substituted isomer lacks this feature. No direct comparative bioactivity data for these two regioisomers has been identified in the public domain.

Medicinal chemistry Scaffold design Regioisomer differentiation

Predicted Physicochemical Properties: Boiling Point and Density Differentiation for Purification and Formulation Planning

The target compound has predicted physicochemical properties that inform procurement, storage, and handling. Its predicted boiling point is 444.3 ± 38.0 °C and predicted density is 1.278 ± 0.06 g/cm³ . These values are distinct from the parent 2-oxopyrrolidine-3-carboxylic acid scaffold (C₅H₇NO₃, MW 129.04 g/mol), which lacks the cyclopentyl substituent and has a significantly lower boiling point (ca. 350-380 °C estimated) due to its smaller molecular volume and lower polar surface area [1]. The addition of the cyclopentyl group increases molecular weight by ~68 Da and adds hydrophobic surface area (cLogP increase estimated at +1.5 to +2.0 log units), which may influence chromatographic retention, solubility, and protein binding in biological assays. No experimental boiling point, melting point, or logP data for either compound have been identified in the peer-reviewed literature.

Physicochemical characterization Purification planning Formulation development

CCR5 Antagonist Activity: Preliminary Pharmacological Annotation Differentiating from Maraviroc and Other CCR5 Chemotypes

Preliminary pharmacological screening reported in the literature indicates that 3-cyclopentyl-2-oxopyrrolidine-3-carboxylic acid exhibits CCR5 antagonist activity, with potential applicability for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The ChEMBL database annotates this compound (CHEMBL4803817) with CCR5-related bioactivity data [2]. This pyrrolidine-based scaffold is structurally distinct from maraviroc (the only FDA-approved small-molecule CCR5 antagonist), which is a tropane-based chemotype. The pyrrolidine CCR5 antagonist class, including 1,3,4-trisubstituted pyrrolidines, has demonstrated orally bioavailable anti-HIV activity in preclinical models [3]. Specific quantitative IC₅₀ or Kᵢ values for 3-cyclopentyl-2-oxopyrrolidine-3-carboxylic acid at CCR5 have not been publicly disclosed.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Multi-Target Bioactivity Fingerprint: Differentiation from Single-Target 2-Oxopyrrolidine Analogs via ChEMBL Annotation

ChEMBL curation of 3-cyclopentyl-2-oxopyrrolidine-3-carboxylic acid (CHEMBL4803817) reveals a multi-target bioactivity profile spanning at least four distinct target classes: (i) CCR5 chemokine receptor antagonism, (ii) platelet 12-lipoxygenase inhibition (tested at 30 µM), (iii) adenosine A2 receptor binding in bovine striatal membranes using [³H]CGS-21680, and (iv) in vitro cytotoxicity against 143B human osteosarcoma cell lines after 72-hour continuous exposure [1]. In contrast, the structurally distinct 1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 1017417-44-5) bears an N-aryl substituent and has a different target engagement profile, while chiral (S)-2-oxopyrrolidine-3-carboxylic acid is primarily characterized as a substrate for alcohol oxidation and lactone synthesis rather than receptor pharmacology . The multi-target annotation of the target compound suggests potential polypharmacology, but quantitative IC₅₀, EC₅₀, or Kᵢ values for each target are not publicly disclosed in the ChEMBL record.

Polypharmacology Bioactivity profiling Target engagement

Carboxylic Acid Handle for Amide Derivatization: Demonstrated Synthetic Tractability via Carboxamide Formation

The free carboxylic acid at C-3 serves as a synthetic handle for derivatization, as demonstrated by the commercial availability of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide hydrochloride (CAS 2418642-03-0), which is the amide coupling product of the target acid with a benzylamine derivative . This contrasts with 3-cyclopentylpyrrolidine-3-carboxylic acid (CAS 1513517-00-4), which lacks the 2-oxo group and therefore presents a different hydrogen-bonding and conformational profile in derived amides . The presence of both the lactam carbonyl (H-bond acceptor) and the free carboxylic acid (H-bond donor/acceptor and coupling site) in the target compound provides dual functional handles, whereas the non-oxo analog offers only the carboxylic acid functionality for derivatization, with the pyrrolidine nitrogen acting as a basic amine rather than a neutral lactam.

Synthetic chemistry Building block utility Amide coupling

Recommended Application Scenarios for 3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid Based on Evidence-Verified Differentiation


CCR5 Antagonist Lead Discovery and Pyrrolidine-Based Anti-HIV Library Synthesis

This compound is indicated for medicinal chemistry programs targeting CCR5-mediated pathologies, particularly HIV-1 entry inhibition. Its preliminary pharmacological annotation as a CCR5 antagonist [1] and structural classification within the pyrrolidine CCR5 antagonist chemotype—a class with demonstrated oral bioavailability and potent anti-HIV activity (IC₅₀ values reported from 0.09 nM for optimized analogs) [2]—support its use as a starting scaffold or core building block for focused library synthesis. The free carboxylic acid at C-3 enables rapid amide coupling diversification to explore SAR around the C-3 position, as evidenced by the commercially available carboxamide derivative (CAS 2418642-03-0) . Users should verify enantiomeric purity upon procurement, as the C-3 quaternary center renders the molecule chiral if the two non-cyclopentyl substituents are inequivalent. Note: quantitative CCR5 IC₅₀ data for this specific compound is not publicly available; in-house dose-response profiling is recommended.

Fragment-Based Drug Discovery (FBDD) Library Inclusion as a Conformationally Constrained γ-Lactam Carboxylic Acid Fragment

The compound's 3,3-disubstituted 2-oxopyrrolidine architecture provides a conformationally restricted scaffold combining a neutral γ-lactam (H-bond acceptor) with a carboxylic acid (H-bond donor/acceptor), offering a three-dimensional fragment topology for FBDD screening collections. With a molecular weight of 197.23 g/mol, it falls within the rule-of-three guidelines for fragment libraries (MW < 300). The quaternary C-3 center reduces conformational flexibility relative to the parent 2-oxopyrrolidine-3-carboxylic acid (C₅H₇NO₃, MW 129.04) [1], potentially enhancing binding selectivity. The multi-target bioactivity footprint annotated in ChEMBL—spanning GPCR (CCR5, A2 adenosine), enzyme (12-lipoxygenase), and cytotoxicity (143B osteosarcoma) endpoints [2]—supports its utility as a privileged fragment for screening across diverse target classes.

Synthesis of 3,3-Disubstituted Pyrrolidine-2-one Derivatives via Carboxylic Acid Functionalization

The compound serves as a synthetic building block for constructing more complex 3,3-disubstituted pyrrolidine-2-one analogs through standard carboxylic acid transformations (amide coupling, esterification, reduction, Curtius rearrangement). The demonstrated amide derivative (CAS 2418642-03-0) [1] validates the synthetic tractability of the C-3 carboxylic acid toward amide bond formation. For procurement, the predicted boiling point of 444.3 °C [2] indicates that purification by distillation is impractical; preparative HPLC or recrystallization is recommended. The ≥95% purity specification from commercial suppliers should be confirmed by HPLC-MS or ¹H NMR upon receipt, as the compound shares identical molecular formula and exact mass with its regioisomer 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS 696647-78-6).

Polypharmacology Profiling in Phenotypic Screening Cascades

Given the compound's ChEMBL-annotated activity across multiple target classes (CCR5 GPCR, platelet 12-lipoxygenase enzyme, A2 adenosine GPCR, and 143B osteosarcoma cytotoxicity) [1], it is suitable for inclusion in phenotypic screening panels where multi-target engagement may be advantageous, such as in oncology (osteosarcoma models) or inflammatory disease (chemokine receptor and lipoxygenase pathway modulation). Users should note that quantitative potency values for individual targets are not publicly available, and the compound should be treated as a screening hit with unconfirmed selectivity. Confirmatory counter-screening and selectivity profiling are essential before advancing to lead optimization.

Quote Request

Request a Quote for 3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.